N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide
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Overview
Description
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide is a complex organic compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and biology, including their roles as inhibitors, antidiabetics, anticancer agents, and DNA binding reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide can be achieved through various synthetic routes. One common method involves the Pd/LA-catalyzed decarboxylation and annulation process. This method proceeds under mild conditions with a broad reaction scope, producing CO2 as a byproduct . Another approach involves the dearomative ring expansion of nitroarenes, which is mediated by blue light and occurs at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of palladium catalysts and mild reaction conditions would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the quinoxaline and azepane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, Lewis acids, and dehydrating agents. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include highly functionalized azepane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .
Scientific Research Applications
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide involves its interaction with molecular targets and pathways in biological systems. The compound’s quinoxaline moiety is known to participate in various biochemical reactions, leading to its effects as an inhibitor, anticancer agent, and DNA binding reagent . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoxaline moiety and exhibit similar biological activities, such as anticancer and antibacterial properties.
Azepane derivatives: These compounds have similar structural features and are used in synthetic chemistry and pharmaceutical applications.
Uniqueness
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide is unique due to its specific combination of the quinoxaline and azepane moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)azepane-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4S/c1-12-13(2)19-16-11-14(7-8-15(16)18-12)20-17(22)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAIWYQXXKALNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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